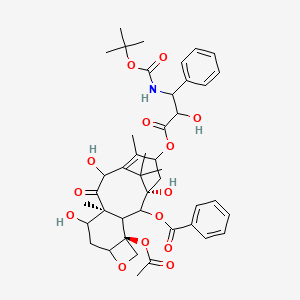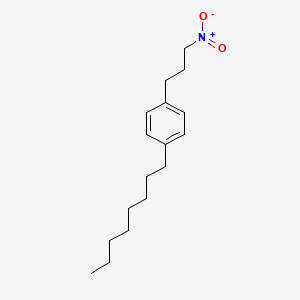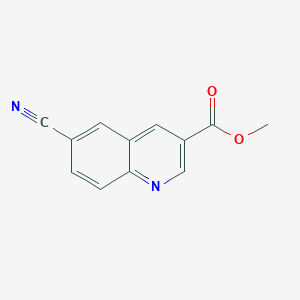
Pkc412;cgp 41251
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound known as “Pkc412” or “Cgp 41251” is scientifically referred to as Midostaurin. It is an orally active, reversible multi-targeted protein kinase inhibitor. Midostaurin inhibits a variety of protein kinases, including protein kinase C alpha, beta, and gamma, Syk, Flk-1, Akt, protein kinase A, c-Kit, c-Fgr, c-Src, FLT3, PDFR beta, and VEGFR1/2 . This compound has shown significant potential in the treatment of various cancers and other diseases due to its broad-spectrum inhibitory effects on these kinases .
Méthodes De Préparation
Midostaurin is synthesized through a series of chemical reactions that involve the formation of its indolocarbazole structure. The synthetic route typically starts with the preparation of the indole moiety, followed by the formation of the carbazole ring system. Industrial production methods for Midostaurin involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Midostaurin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the indolocarbazole structure .
Applications De Recherche Scientifique
Midostaurin has a wide range of scientific research applications. In chemistry, it is used as a tool to study protein kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of protein kinases in cell growth, differentiation, and apoptosis . In medicine, Midostaurin is used in the treatment of high-risk acute myeloid leukemia with specific mutations, aggressive systemic mastocytosis, systemic mastocytosis with associated hematologic neoplasm, and mast cell leukemia . It is also being studied for its potential use in other cancers and diseases . In industry, Midostaurin is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mécanisme D'action
Midostaurin exerts its effects by potently inhibiting multiple receptor tyrosine kinases. It and its major active metabolites inhibit the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type and/or mutant FLT3 tyrosine kinases. This inhibition disrupts the signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth and induction of apoptosis.
Comparaison Avec Des Composés Similaires
Midostaurin is unique among protein kinase inhibitors due to its broad-spectrum activity against multiple kinases. Similar compounds include Staurosporine, which is also a protein kinase inhibitor but has a different spectrum of activity and potency. Other similar compounds include Imatinib, which targets specific tyrosine kinases like BCR-ABL, and Sunitinib, which inhibits multiple receptor tyrosine kinases but has different clinical applications. Midostaurin’s ability to inhibit a wide range of kinases makes it particularly valuable in the treatment of diseases with complex signaling pathways.
Propriétés
Formule moléculaire |
C35H30N4O4 |
|---|---|
Poids moléculaire |
570.6 g/mol |
Nom IUPAC |
N-[(2S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25?,26?,32?,35-/m0/s1 |
Clé InChI |
BMGQWWVMWDBQGC-IPTMRLIDSA-N |
SMILES isomérique |
C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
![4-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14791168.png)
![2-Chloro-6-iodo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B14791173.png)
![Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-ium-1-yl)phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14791175.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14791182.png)

![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)



![Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)

